molecular formula C10H7Br2NO2 B1431645 3,4-Dibromo-indole-6-carboxylic acid methyl ester CAS No. 1352394-97-8

3,4-Dibromo-indole-6-carboxylic acid methyl ester

Cat. No.: B1431645
CAS No.: 1352394-97-8
M. Wt: 332.98 g/mol
InChI Key: BYLYWYJSPXUYAR-UHFFFAOYSA-N
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Description

“3,4-Dibromo-indole-6-carboxylic acid methyl ester” is a derivative of indole . Indoles are significant heterocyclic systems in natural products and drugs. They play a crucial role in cell biology and are used as biologically active compounds for the treatment of various disorders in the human body .


Synthesis Analysis

The synthesis of indole derivatives often involves the use of boronic esters, which are valuable building blocks in organic synthesis . Protodeboronation of these esters is a key step in the synthesis process .


Molecular Structure Analysis

Indole derivatives, such as “this compound”, often contain a tricyclic pyrido-3,4-indole ring, which is analogous to the tryptamine structure .


Chemical Reactions Analysis

Indole derivatives are involved in various chemical reactions. For instance, they can undergo Suzuki–Miyaura coupling, a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the transmetalation of organoboron reagents .

Mechanism of Action

The mechanism of action of indole derivatives is often related to their ability to interact with various biological targets. For example, they can act as inhibitors of certain enzymes or as agonists of specific receptors .

Future Directions

Indole derivatives have diverse biological activities and hold immense potential for exploration for newer therapeutic possibilities . Future research could focus on developing novel methods of synthesis and investigating their potential applications in various fields, such as medicine and pharmacology .

Properties

IUPAC Name

methyl 3,4-dibromo-1H-indole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Br2NO2/c1-15-10(14)5-2-6(11)9-7(12)4-13-8(9)3-5/h2-4,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYLYWYJSPXUYAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C(=C1)Br)C(=CN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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